molecular formula C11H18O4 B14695406 Ethyl 2-acetyl-2-methyl-5-oxohexanoate

Ethyl 2-acetyl-2-methyl-5-oxohexanoate

Cat. No.: B14695406
M. Wt: 214.26 g/mol
InChI Key: CNZDATVMDLHXGZ-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-2-methyl-5-oxohexanoate (CAS: 78044-62-9) is a multifunctional ester characterized by a hexanoate backbone substituted with acetyl, methyl, and ketone groups. Key functional groups include:

  • Ester group (ethyl moiety at position 1).
  • Acetyl and methyl groups at position 2.
  • Ketone group at position 5.

This compound’s structural complexity enables participation in reactions such as nucleophilic additions or enolate formation, similar to tert-butyl analogs reported in palladium-catalyzed processes .

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

ethyl 2-acetyl-2-methyl-5-oxohexanoate

InChI

InChI=1S/C11H18O4/c1-5-15-10(14)11(4,9(3)13)7-6-8(2)12/h5-7H2,1-4H3

InChI Key

CNZDATVMDLHXGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CCC(=O)C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetyl-2-methyl-5-oxohexanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methyl vinyl ketone under basic conditions. The reaction proceeds via a Michael addition followed by an intramolecular aldol condensation to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-2-methyl-5-oxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-acetyl-2-methyl-5-oxohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-2-methyl-5-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. The presence of the acetyl and ketone groups allows it to participate in a wide range of chemical reactions, influencing its biological and chemical activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Compound Name CAS Number Molecular Formula Functional Groups Key Structural Features
Ethyl 2-acetyl-2-methyl-5-oxohexanoate (S) 78044-62-9 C₁₁H₁₆O₅ Ester, acetyl, methyl, ketone Branched hexanoate with stereocenter
Ethyl 5-methyl-3-oxo-2-(propan-2-yl)hexanoate 1902-03-0 C₁₂H₂₂O₃ Ester, ketone, isopropyl Isopropyl substituent at position 2
Ethyl 2-acetylheptanoate 24317-94-0 C₁₁H₂₀O₃ Ester, acetyl Linear heptanoate chain
Ethyl 5-hexenoate - C₈H₁₄O₂ Ester, alkene Unsaturated hexenoate backbone

Key Observations :

  • The acetyl and ketone groups in the target compound enhance polarity and reactivity compared to simpler esters like ethyl 5-hexenoate.
  • Ethyl 5-methyl-3-oxo-2-(propan-2-yl)hexanoate (C₁₂H₂₂O₃) features an isopropyl group, increasing steric hindrance but reducing oxygen content compared to the target compound .

Physical and Chemical Properties

Compound Name Molecular Weight Density (g/cm³) Boiling Point (°C) Melting Point (°C) LogP
This compound (S) ~228 (estimated) Not reported Not reported Not reported ~1.5*
Ethyl 5-methyl-3-oxo-2-(propan-2-yl)hexanoate 214.30 0.9284 128–133 (32 Torr) Not reported 3.0
Ethyl 2-acetylheptanoate 200.27 Not reported Not reported Not reported ~2.1*
Ethyl 5-hexenoate 142.20 Not reported Not reported Not reported ~2.0*

Key Observations :

  • Ethyl 5-methyl-3-oxo-2-(propan-2-yl)hexanoate exhibits a lower density (0.9284 g/cm³) and higher hydrophobicity (LogP = 3.0) due to its isopropyl group .
  • The target compound’s higher oxygen content (5 oxygen atoms) likely increases polarity, reducing LogP compared to analogs with fewer oxygen atoms.
(a) Enolate Formation and Catalytic Reactions

This compound shares structural similarities with tert-butyl 2-acetyl-2-methyl-5-oxohexanoate (9d), which undergoes stereoselective palladium-catalyzed Michael additions . The ethyl ester’s smaller alkyl group may enhance solubility in polar solvents, influencing reaction kinetics.

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